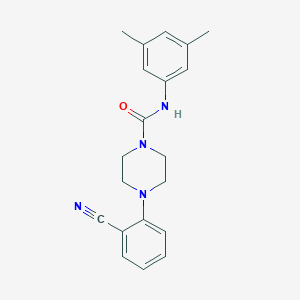![molecular formula C17H20N2O2 B7519182 2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione, commonly known as CIDI, is a chemical compound that has been of interest to researchers due to its unique chemical structure and potential applications in various fields. CIDI belongs to the class of isoquinoline derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of CIDI is not fully understood, but studies have suggested that it inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, CIDI reduces the production of prostaglandins and thereby reduces inflammation. CIDI has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CIDI has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In animal studies, CIDI has been found to reduce inflammation and pain in models of arthritis and colitis. CIDI has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, CIDI has been found to exhibit anti-viral activity against herpes simplex virus type 1.
实验室实验的优点和局限性
One advantage of CIDI is its relatively high yield and purity. CIDI can be synthesized using a simple and efficient method, and the resulting product can be purified through recrystallization. Another advantage of CIDI is its wide range of potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
One limitation of CIDI is its limited solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of CIDI is not fully understood, which can make it difficult to optimize its use in certain applications.
未来方向
There are several future directions for research on CIDI. One direction is to further investigate its mechanism of action, particularly its interaction with COX-2. Another direction is to explore its potential applications in other fields, such as nanotechnology and electrochemistry. Finally, further studies are needed to optimize the synthesis and purification of CIDI and to develop new derivatives with improved properties.
合成方法
The synthesis of CIDI involves the reaction of 2-cyclohexyl-4,5-dihydro-1H-imidazole-1-carboxylic acid with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain CIDI. The yield of CIDI is relatively high, and the purity can be increased through recrystallization.
科学研究应用
CIDI has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, CIDI has been found to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that CIDI inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response and is overexpressed in many types of cancer. CIDI has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In organic synthesis, CIDI has been used as a building block for the synthesis of various bioactive compounds. For example, CIDI has been used as a precursor for the synthesis of 2-cyclohexyl-4,5-dihydro-1H-imidazole-1-carboxylic acid derivatives, which have been found to exhibit anti-viral activity.
In material science, CIDI has been used as a dopant for the synthesis of conducting polymers. Studies have shown that CIDI improves the electrical conductivity and stability of the resulting polymers.
属性
IUPAC Name |
2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-15-10-12-6-4-5-7-13(12)11-18(15)17(21)19(16)14-8-2-1-3-9-14/h4-7,14-15H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLZVLYOCZOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3CC4=CC=CC=C4CN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]sulfamoyl]benzoic acid](/img/structure/B7519102.png)
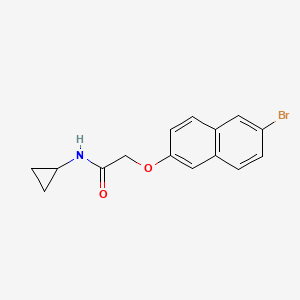
![3H-Benzo[e][1,4]diazepin-5(4H)-one](/img/structure/B7519109.png)
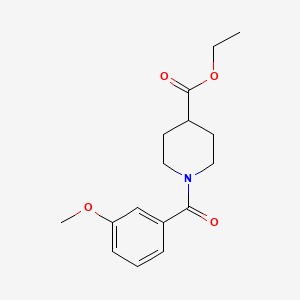

![2-(6-Chloro-3-oxo-2,3-dihydro-4H-benzo[B][1,4]oxazin-4-YL)-N-(prop-2-YN-1-YL)acetamide](/img/structure/B7519132.png)
![3-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-(3-methoxypropyl)-1H-1,2,4-triazol-5-one](/img/structure/B7519150.png)
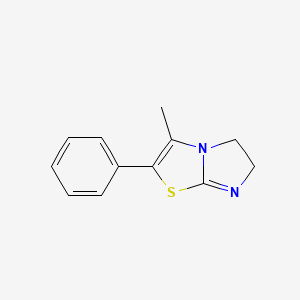
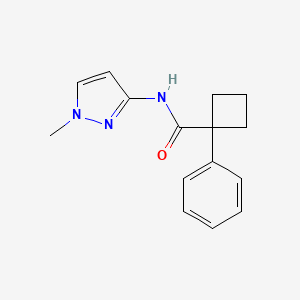
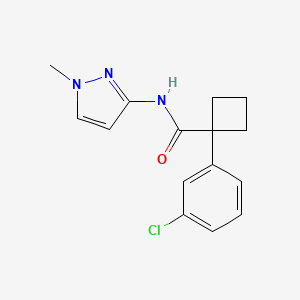
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
